molecular formula C10H15Cl2N3O B1418759 4-Chloro-6-(3-piperidinylmethoxy)pyrimidine hydrochloride CAS No. 1185309-95-8

4-Chloro-6-(3-piperidinylmethoxy)pyrimidine hydrochloride

Cat. No.: B1418759
CAS No.: 1185309-95-8
M. Wt: 264.15 g/mol
InChI Key: ISUWNGVCLFKSBU-UHFFFAOYSA-N
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Description

“4-Chloro-6-(3-piperidinylmethoxy)pyrimidine hydrochloride” is a chemical compound with the CAS Number: 1185309-95-8 . It has a molecular weight of 264.15 .

Safety Information This compound is labeled as an irritant .

Scientific Research Applications

Sigma-1 Receptor Antagonists for Neuropathic Pain

Pyrimidines, including derivatives similar to 4-Chloro-6-(3-piperidinylmethoxy)pyrimidine hydrochloride, have been synthesized and evaluated for their potential as sigma-1 receptor antagonists, offering a novel approach for treating neuropathic pain. These compounds demonstrated high binding affinity to the sigma-1 receptor and showed promising antinociceptive effects in various animal models of neuropathic pain, suggesting their utility in developing new pain management therapies (Lan et al., 2014).

Antimicrobial and Antitumor Activities

Pyrimidine derivatives have been investigated for their antimicrobial and antitumor activities. These studies involve the synthesis of novel pyrimidine compounds and their biological evaluation against a variety of bacterial and fungal strains, as well as cancer cell lines. Certain derivatives exhibited significant antibacterial, antifungal, and antitumor properties, highlighting the therapeutic potential of pyrimidine compounds in treating infections and cancer (Mittal et al., 2011; Taher & Helwa, 2012).

Nonlinear Optical Materials

The pyrimidine scaffold is also of interest in the field of materials science, particularly in the development of nonlinear optical (NLO) materials. Research has shown that pyrimidine derivatives can exhibit significant NLO properties, making them suitable candidates for applications in optoelectronics and photonics. This highlights the versatility of pyrimidine compounds beyond their biological applications (Hussain et al., 2020).

Properties

IUPAC Name

4-chloro-6-(piperidin-3-ylmethoxy)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O.ClH/c11-9-4-10(14-7-13-9)15-6-8-2-1-3-12-5-8;/h4,7-8,12H,1-3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUWNGVCLFKSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671602
Record name 4-Chloro-6-[(piperidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-95-8
Record name 4-Chloro-6-[(piperidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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